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ETP-46321 is characterized as a potent, orally bioavailable dual inhibitor of the p110α and p110δ isoforms

of Class IA PI3K [1] [2]. The table below summarizes its key biochemical and cellular activity data.

Property Details

Primary Targets p110α, p110δ (Class IA PI3K) [1] [2]

Inhibition
Constant (Ki)

p110α: 2.3 nM; p110δ: 14.2 nM [2]

Selectivity ~75-fold selective for p110α/δ over p110β (Ki=170 nM) and p110γ (Ki=179 nM)
[2]

Activity on
Mutants

Potent against p110α mutants (E545K, E542K, H1047R) common in cancers [2]

Cellular IC₅₀ 8.3 nM (inhibition of AKT phosphorylation in U2OS cell line) [2]

Key In Vitro
Findings

Effectively inhibits cytokine secretion (IL-2, IL-4, IL-17A, IFN-γ, IL-21) from

activated CD4+ T cells (e.g., Th17, Tfh) [1]

Comparative Analysis with Isoform-Selective Inhibitors

To highlight ETP-46321's dual-inhibition profile, its effects are compared with those of highly specific

p110α (A66) and p110δ (IC87114) inhibitors in T cell activation assays [1].
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Assay Readout
p110α
inhibitor
(A66)

p110δ inhibitor (IC87114)
p110α/δ inhibitor (ETP-
46321)

Naive CD4+ T Cell
Activation (Anti-
CD3/CD28)

Moderate
inhibition

Strong inhibition Potent inhibition [1]

Cytokine Secretion
(IL-2, IL-10, IFN-γ)

Moderate

inhibition

Strong inhibition Potent inhibition [1]

Activated CD4+ T
Cell Re-stimulation

Weak

inhibition

Strong inhibition of Akt/Erk

phosphorylation and cytokine
secretion

Potent inhibition [1]

Therapeutic in vivo
Efficacy (CIA Model)

Information
Missing

Information Missing Significant inhibition of
clinical symptoms and

antibody responses [1]

Detailed Experimental Protocols

For the key experiments cited, the methodologies are outlined below.

In Vitro T Lymphocyte Activation [1]

Cell Source: Isolate naive CD4+ T lymphocytes from mice.

Activation: Stimulate cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies.
Inhibition: Pre-treat cells with ETP-46321, A66, or IC87114.

Measurement: After 24-48 hours, collect supernatant and quantify cytokine levels (e.g., IL-2,
IL-10, IFN-γ) via ELISA. Analyze activation markers (e.g., T-bet) via flow cytometry or qPCR.

Collagen-Induced Arthritis (CIA) Model [1]

Animal Model: Induce arthritis in DBA/1 mice by immunizing with bovine type II collagen.
Dosing: Administer ETP-46321 therapeutically after disease onset, typically via oral gavage.

Assessment: Monitor and score clinical signs of arthritis (paw swelling, redness). Measure
antigen-specific antibody titers in serum and cytokine secretion from re-stimulated splenocytes.

Biochemical Kinase Assay [2]
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Assay Type: Employ a fluorescence-based or radiometric kinase assay.

Procedure: Incubate recombinant PI3K isoforms (p110α/p85, p110δ/p85, etc.) with a substrate
(e.g., PIP2) and ATP in the presence of a compound dilution series.

Analysis: Quantify the production of PIP3 to determine the concentration of inhibitor that
reduces enzyme activity by half (IC50), which is then used to calculate the inhibition constant

(Ki).

PI3K Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the PI3K/Akt signaling pathway and the mechanism of ETP-46321. This

pathway is frequently dysregulated in cancer and autoimmune diseases, making it a critical therapeutic target

[3] [4].
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Diagram 1: ETP-46321 inhibits the PI3K/Akt/mTOR pathway by targeting the p110α and p110δ catalytic

subunits. This prevents the conversion of PIP2 to PIP3, a crucial second messenger that activates
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downstream signals promoting cell survival and growth [3] [4]. The tumor suppressor PTEN negatively

regulates this pathway.

Conclusion and Research Context

ETP-46321 represents a strategic approach to targeting the PI3K pathway by concurrently inhibiting both

the p110α and p110δ isoforms. Preclinical data suggests this dual inhibition may offer broader efficacy in

modulating immune responses and treating autoimmune conditions like rheumatoid arthritis by targeting

multiple nodes in T cell activation [1]. In oncology, targeting p110α (frequently mutated in cancers)

alongside p110δ (key in immune cell signaling) could potentially address both tumor growth and the

immunosuppressive microenvironment [3] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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